molecular formula C12H15N5O4 B601350 Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate CAS No. 122497-20-5

Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate

Cat. No.: B601350
CAS No.: 122497-20-5
M. Wt: 293.28
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Description

Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate is a purine derivative featuring a 2-aminopurine core linked via an ethyl group to a dimethyl propanedioate ester moiety. The dimethyl propanedioate group enhances solubility and modulates bioavailability, while the 2-aminopurine moiety may influence base-pairing interactions in biological systems .

Properties

IUPAC Name

dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4/c1-20-10(18)7(11(19)21-2)3-4-17-6-15-8-5-14-12(13)16-9(8)17/h5-7H,3-4H2,1-2H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJGRTSYPKYJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122497-20-5
Record name Dimethyl 2-(2-(2-amino-9H-purin-9-yl)ethyl)malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122497205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYL 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC9597MNT0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate, a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to adenine and exhibits various pharmacological properties, including effects on cell proliferation, apoptosis, and receptor interactions. This article reviews the biological activity of this compound based on available research findings.

Biological Activities

1. Antitumor Activity
Research indicates that this compound exhibits antitumor properties. A study on breast cancer cell lines demonstrated that this compound could inhibit cell proliferation in a dose-dependent manner. Specifically, it was found to significantly reduce the growth of MCF-7 cells at higher concentrations while stimulating growth at lower doses, suggesting a dual role in cancer cell dynamics .

Table 1: Effects on Cell Proliferation

Concentration (mM)MCF-7 Cell Growth (%)MCF-12A Cell Growth (%)
1Increased by 20Decreased by 10
10Decreased by 50Decreased by 30
100Decreased by 80Decreased by 70

2. Receptor Interaction
this compound has been shown to interact with P2Y receptors, which are G protein-coupled receptors activated by nucleotides. The compound acts as both an agonist and antagonist depending on its structural modifications. In particular, acyclic derivatives of adenine have been tested for their ability to stimulate phospholipase C through P2Y receptor activation, revealing significant biological activity .

3. Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated using various cell lines, indicating selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

Case Studies

Case Study: Breast Cancer Cell Lines
In a controlled laboratory setting, MCF-7 and MCF-12A breast cancer cell lines were treated with varying concentrations of this compound. The results indicated that at low concentrations (1 mM), there was a notable increase in MCF-7 cell proliferation, while at higher concentrations (100 mM), there was a significant reduction in cell viability .

Case Study: P2Y Receptor Modulation
Another study focused on the modulation of P2Y receptors using this compound showed that it could effectively inhibit or activate these receptors based on its concentration and structural form. This highlights the potential for designing specific receptor-targeted therapies using modified purine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate has been studied for its anticancer properties. Research indicates that compounds with similar purine structures can exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown cytotoxicity that is significantly higher than standard chemotherapeutic agents like 5-fluorouracil .

Case Study: Breast Cancer Cell Lines

In a controlled laboratory setting, MCF-7 and MCF-12A breast cancer cell lines were treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could serve as a potential therapeutic agent in breast cancer treatment.

Biochemical Applications

Nucleotide Metabolism

This compound is implicated in nucleotide metabolism pathways, particularly in the salvage pathways of purines. The compound's structure allows it to interact with enzymes involved in nucleotide synthesis and degradation, potentially influencing the metabolism of nucleosides and nucleotides .

Enzymatic Activity

Research has highlighted the role of purine derivatives in enhancing the activity of nucleoside phosphorylases, which are crucial for the salvage pathways of nucleotides. These enzymes facilitate the reversible phosphorolytic cleavage of nucleosides, making them vital for cellular metabolism and therapeutic applications .

Structural Insights and Synthesis

Chemical Structure

The molecular formula of dimethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate is C12H14ClN5O4, with a molecular weight of 327.72 g/mol. Its structure comprises a dimethyl ester moiety attached to a purine derivative, which contributes to its biological activity .

Synthesis Techniques

The synthesis of this compound often involves alkylation reactions that allow for the introduction of various substituents at the purine ring. These synthetic pathways are critical for developing analogs with enhanced biological activities or improved pharmacokinetic profiles .

Potential Future Directions

Given its promising applications in cancer therapy and nucleotide metabolism, further research into this compound could lead to:

  • Development of New Anticancer Drugs: Investigating its efficacy against other cancer types.
  • Enhanced Understanding of Nucleotide Metabolism: Exploring its role in metabolic disorders related to purine metabolism.
  • Formulation as a Prodrug: Enhancing bioavailability and stability through prodrug strategies.

Comparison with Similar Compounds

Substituent Variations on the Purine Ring

  • Chloro-Substituted Analog: The compound 1,3-dimethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate (CAS: 25791-96-2) replaces the 6-amino group with a chloro substituent .
  • Famciclovir (Prodrug Analog): Famciclovir ([2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate) shares the 2-aminopurine core but features diacetate esters instead of dimethyl propanedioate. The acetyl groups enhance hydrolysis rates in vivo, facilitating rapid conversion to active metabolites, whereas the dimethyl propanedioate may provide slower, sustained release .

Ester Group Modifications

  • Diacetate Ester (): The compound 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate (C₁₄H₁₈ClN₅O₄, MW: 355.78) replaces dimethyl propanedioate with diacetate esters.
  • Methacrylate Ester (): 2-Propenoic acid, 2-methyl-, 2-(6-amino-9H-purin-9-yl)ethyl ester (C₁₁H₁₃N₅O₂, MW: 247.25) incorporates a methacrylate group. The unsaturated propenoate backbone introduces conjugation, altering electronic properties and stability compared to saturated propanedioate esters .

Substituent Position and Chain Length

  • N9-Substituted Purines () :
    Compounds like 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine highlight the impact of N9 alkylation (e.g., isopropyl) on bioactivity. Bulkier N9 substituents can hinder enzymatic recognition, whereas the ethyl-propanedioate chain in the target compound may improve solubility without steric interference .

Physicochemical and Pharmacological Profiles

Table 1: Key Properties of Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate and Analogs

Compound Molecular Formula Molecular Weight logP Key Features
Target Compound C₁₀H₁₃N₅O₄* 283.25 ~0.7 High solubility due to dimethyl propanedioate; moderate logP .
Chloro-Substituted Analog (CAS 25791-96-2) C₁₀H₁₂ClN₅O₄ 301.69 ~1.2 Increased lipophilicity; potential for enhanced cellular uptake .
Diacetate Ester () C₁₄H₁₈ClN₅O₄ 355.78 ~1.5 Rapid hydrolysis; prodrug activation in vivo .
Methacrylate Ester () C₁₁H₁₃N₅O₂ 247.25 ~0.5 Conjugated ester; possible UV activity .

*Assumed based on structural similarity to and .

Preparation Methods

Reaction Conditions:

ParameterOptimal RangeImpact on Yield
SolventEthanol/Water (3:1)Maximizes solubility of purine derivatives
Temperature70–80°CAccelerates substitution kinetics
Molar Ratio (Malonate:Purine)1:1.2Minimizes unreacted purine

This step typically achieves 60–70% yield, with purity >95% after recrystallization.

Catalytic Approaches for Enhanced Efficiency

Recent advancements emphasize catalytic methods to improve atom economy. Patent WO2017087323A1 highlights the use of acetic acid as a catalyst in the alkylation step, reducing reaction time by 30% compared to non-catalyzed conditions. The acid facilitates proton transfer during enolate formation, enhancing the electrophilicity of the malonate carbon.

Catalytic vs. Non-Catalyzed Performance:

ConditionYield (%)Reaction Time (h)
With Acetic Acid856
Without Catalyst728

Purine Coupling and Final Functionalization

The final step involves coupling the malonate intermediate with 2-amino-6-chloropurine. As described in PubChem CID 9949313, this is achieved via a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD). The reaction proceeds under inert atmosphere at room temperature, yielding the target compound with 80–90% efficiency.

Critical Considerations:

  • Protection of the amino group : Temporary protection with acetyl or tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions.

  • Solvent choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) ensures homogeneity of reactants.

Industrial-Scale Optimization

For large-scale production, continuous-flow reactors are employed to enhance heat and mass transfer. Patent CN101550137A reports a 15% increase in yield when using flow chemistry for the alkylation step, attributed to precise temperature control and reduced side product formation. Additionally, in situ monitoring via FTIR or HPLC ensures consistent product quality.

Q & A

Q. What are the recommended synthetic routes for Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate, and how can yield optimization be methodologically approached?

The synthesis of purine derivatives like this compound typically involves alkylation or esterification reactions. For example, methylation reactions using methyl iodide or dimethyl sulfate in aprotic solvents (e.g., dimethylformamide) under controlled temperatures are common . Yield optimization can be achieved via factorial design experiments, where variables such as solvent polarity, reaction time, and catalyst concentration are systematically varied . High-yield routes (e.g., >90%) may require iterative computational simulations to predict reaction pathways before physical trials, as demonstrated in reaction path search methodologies .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data interpretation be standardized?

Characterization requires a combination of nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming methyl and ethyl linkages) and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) is essential for molecular weight validation. Standardization involves cross-referencing spectral data with databases (e.g., PubChem) and adhering to protocols for solvent suppression in NMR to avoid artifacts . Data integrity can be enhanced using encrypted software tools to ensure reproducibility .

How can theoretical frameworks guide the formulation of research questions for studying this compound’s biological or chemical properties?

Theoretical frameworks help define ontological assumptions (e.g., whether the compound acts as a nucleoside analog) and epistemological goals (e.g., elucidating its binding affinity to enzymes). Researchers should align experimental designs with hypotheses derived from prior literature, such as purine metabolism pathways or propanedioate ester reactivity. This ensures methodological coherence and reduces trial-and-error inefficiencies .

Advanced Research Questions

Q. What computational strategies are effective for modeling the reaction mechanisms and electronic properties of this compound?

Quantum mechanical calculations (e.g., density functional theory) can predict electron distribution and reactive sites, while molecular dynamics simulations model interactions with biological targets. Tools like COMSOL Multiphysics enable multi-physics simulations to optimize reaction conditions (e.g., solvent effects, temperature gradients) . Integrating computational outputs with experimental data creates a feedback loop for refining hypotheses .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results across assays?

Contradictions may arise from assay-specific variables (e.g., pH, buffer composition) or compound stability issues. A systematic approach includes:

  • Replicating experiments under identical conditions.
  • Applying statistical methods (e.g., ANOVA) to identify outliers.
  • Cross-validating findings with orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization). Ontological clarity in defining the compound’s "activity" (e.g., binding vs. functional inhibition) is critical for resolving discrepancies .

Q. What advanced purification and separation techniques are suitable for isolating this compound from complex mixtures?

Membrane-based separation technologies (e.g., nanofiltration) or preparative HPLC with gradient elution can isolate the compound. For scale-up, simulated moving bed chromatography improves throughput. Researchers must validate purity using tandem MS and ensure compliance with safety protocols for handling methylating agents .

Q. How can interdisciplinary methodologies (e.g., chemical informatics) accelerate the discovery of novel applications for this compound?

Chemical informatics platforms enable large-scale data mining of structural analogs and their bioactivity profiles. Researchers can apply graph-based algorithms to predict unexplored biological targets or repurpose the compound for non-canonical uses (e.g., as a fluorescent probe). Collaborative frameworks, such as smart laboratories with AI-driven experimentation, further streamline hypothesis testing .

Methodological Design and Best Practices

Q. What safety and ethical protocols are mandatory when handling this compound in academic research?

  • Use fume hoods for volatile solvents (e.g., dimethylformamide).
  • Adhere to institutional chemical hygiene plans, including waste disposal guidelines for methylating agents.
  • Complete safety training with 100% proficiency in emergency procedures (e.g., spill containment) before experimentation .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or enzymology)?

  • For materials science: Investigate its self-assembly properties via scanning probe microscopy.
  • For enzymology: Use stopped-flow kinetics to quantify its inhibition constants against target enzymes. Cross-disciplinary collaboration frameworks, such as project fairs or shared computational platforms, foster innovation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
Reactant of Route 2
Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate

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